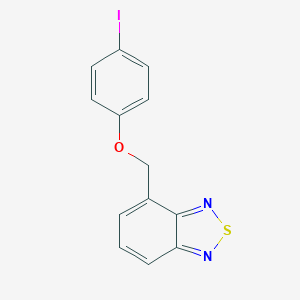![molecular formula C20H19NO4S2 B299522 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)
5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that targets Rho family of GTPases. Rho GTPases are key regulators of cellular signaling pathways that control cell migration, proliferation, and survival. EHT 1864 has been shown to inhibit the activity of Rho GTPases and has potential applications in cancer research and drug development.
作用机制
5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 inhibits the activity of Rho GTPases by binding to their switch regions and preventing the exchange of GDP for GTP. This results in the inhibition of downstream signaling pathways that control cell migration, proliferation, and survival. The inhibition of Rho GTPases by 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has been shown to induce apoptosis in cancer cells and suppress tumor growth and metastasis.
Biochemical and Physiological Effects:
5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of Rho GTPases, 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has been shown to induce the expression of pro-apoptotic proteins and downregulate the expression of anti-apoptotic proteins. 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
实验室实验的优点和局限性
5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in scientific research and has a well-established mechanism of action. However, 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 also has some limitations. It has low solubility in water and requires the use of organic solvents for experimentation. It can also have off-target effects on other signaling pathways, making it important to use appropriate controls in experiments.
未来方向
There are several future directions for the research and development of 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the development of 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 analogs that have improved selectivity and potency for Rho GTPases. 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 also has potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular diseases, and further studies are needed to explore its potential in these areas.
合成方法
5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 can be synthesized using a multi-step synthetic route that involves the reaction of 4-(2-thienylcarbonyl)benzenesulfonyl chloride with 2-amino-5-ethyl-1-methoxybenzene followed by purification and isolation of the target compound. The synthesis of 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has been described in detail in several research articles.
科学研究应用
5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has been extensively studied in scientific research for its potential applications in cancer research and drug development. The inhibition of Rho GTPases by 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has been shown to block the migration and invasion of cancer cells, leading to the suppression of tumor growth and metastasis. 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
分子式 |
C20H19NO4S2 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
5-ethyl-2-methoxy-N-[4-(thiophene-2-carbonyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H19NO4S2/c1-3-14-6-11-17(25-2)19(13-14)27(23,24)21-16-9-7-15(8-10-16)20(22)18-5-4-12-26-18/h4-13,21H,3H2,1-2H3 |
InChI 键 |
MFDDBQMTPPONPY-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3 |
规范 SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B299439.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(2-isopropoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B299440.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B299441.png)
![2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide](/img/structure/B299442.png)
![N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B299445.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B299448.png)
![N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B299450.png)

![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)


![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)
![3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299461.png)
![3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299462.png)